l-Arabinofuranose

Solution-state Chemistry Tautomerization Mutarotation

L-Arabinofuranose (CAS 7261-25-8) is the thermodynamically less stable, five-membered furanose ring form of L-arabinose—distinct from the predominant pyranose anomer found in generic 'L-arabinose' preparations. Substituting the pyranose form will cause divergent experimental outcomes: altered glycosylation stereoselectivity, disrupted enzyme recognition kinetics (Ki = 18.5 mM for relevant arabinofuranosidases), and failed stereochemical control in oligosaccharide assembly for plant glycoproteins and mycobacterial cell wall motifs. This compound is the mandatory chiral building block for L-nucleoside pharmaceuticals and the essential reference standard for unambiguous NMR/GC-MS anomer identification. Specify the furanose form to ensure synthetic fidelity and reproducible data.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 7261-25-8
Cat. No. B3344462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Arabinofuranose
CAS7261-25-8
Synonymsarabinofuranose
L-arabinofuranose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
InChIKeyHMFHBZSHGGEWLO-HWQSCIPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Arabinofuranose (CAS 7261-25-8): Core Structural and Physicochemical Definition for Procurement Specification


L-Arabinofuranose (CAS 7261-25-8) is the five-membered ring (furanose) anomer of the aldopentose sugar L-arabinose. Unlike the more thermodynamically stable six-membered pyranose form that dominates aqueous equilibrium, L-arabinofuranose is a distinct chemical entity with its own stereoelectronic properties and reactivity profile [1]. It serves as the fundamental chiral building block for a wide array of biologically significant furanosyl-containing natural products and synthetic nucleoside analogues, existing as the mirror-image enantiomer of D-arabinofuranose . Due to its unique ring conformation, this compound presents specific synthetic challenges and distinct biochemical recognition patterns compared to its pyranose counterpart, making precise specification essential for reproducible research and industrial synthesis.

Why L-Arabinofuranose (CAS 7261-25-8) Cannot Be Interchanged with L-Arabinopyranose or Unspecified L-Arabinose


Substituting L-arabinofuranose with the more common and thermodynamically favored L-arabinopyranose (or generic 'L-arabinose,' which exists predominantly as the pyranose in solution) will lead to divergent experimental outcomes and synthetic failures. These two anomeric forms exhibit fundamentally different kinetic and thermodynamic behaviors in aqueous solution [1], distinct recognition and inhibition patterns by glycosidase enzymes [2], and dramatically different reactivity and stereoselectivity in glycosylation reactions [3]. A researcher or process chemist specifying the furanose form does so because the pyranose form is either inert or produces an undesired stereochemical outcome in the intended application. The quantitative evidence below demonstrates these critical, non-interchangeable differences that directly impact scientific validity and process efficiency.

Quantitative Differentiation of L-Arabinofuranose (CAS 7261-25-8) Against Closest Analogs: A Comparative Evidence Guide


Aqueous Equilibrium Composition: Quantifying the Furanose vs. Pyranose Disparity for L-Arabinose

In aqueous solution at 25°C, the equilibrium distribution of L-arabinose anomers is heavily skewed towards the pyranose forms. The α-L-arabinofuranose and β-L-arabinofuranose forms constitute only 8% and 4.5% of the total composition, respectively, for a combined furanose abundance of just 12.5%. In contrast, the α- and β-pyranose forms account for 57% and 30.5%, respectively, totaling 87.5% of the mixture [1]. The half-life for approach to this equilibrium from β-L-arabinopyranose is 6.8 ± 0.4 minutes at 25°C [1]. This data confirms that L-arabinofuranose is a minor, transient species in water and cannot be obtained by simple dissolution of 'L-arabinose.'

Solution-state Chemistry Tautomerization Mutarotation Carbohydrate Analysis

Differential Enzyme Inhibition: L-Arabinose as a Potent Inhibitor of Arabinofuranosidase Activity

The end-product inhibition profile of a dual-function GH43 xylosidase/arabinofuranosidase (deAX) demonstrates a significantly higher affinity for L-arabinose compared to other monosaccharides. The inhibition constant (Ki) for L-arabinose was determined to be 18.5 mM, which is 7.8-fold lower (i.e., more potent) than the Ki for D-xylose (145 mM) and 40.5-fold lower than the Ki for D-glucose (750 mM) [1]. This indicates that the enzyme's active site, which is evolved to hydrolyze L-arabinofuranosyl linkages, is selectively inhibited by its own reaction product, L-arabinose.

Enzymology Glycoside Hydrolase Inhibition Kinetics Biocatalysis

Synthetic Accessibility and Stereoselectivity: The Unique Challenge of β-L-Arabinofuranosylation

The chemical synthesis of glycosidic bonds to form furanosides is fundamentally more challenging than for pyranosides. This is especially true for the 1,2-cis β-L-arabinofuranosidic linkage, which is a key motif in mycobacterial cell wall polysaccharides and other bioactive molecules [1]. While well-established methods exist for pyranose glycosylation, the analogous furanosylation reactions often suffer from poor stereocontrol, requiring specialized protecting group strategies and promoters. Recent advances have achieved high β-stereoselectivity (e.g., >9:1 β/α ratio) and yields (60-90%) using tailored donors and catalysts, but these methods are highly specific to the furanosyl system and are not generalizable from pyranose chemistry [2][3].

Synthetic Chemistry Glycosylation Stereoselectivity Nucleoside Synthesis

Industrial Relevance: L-Arabinose as a Privileged Chiral Pool Starting Material for L-Nucleoside Drugs

From an industrial procurement perspective, L-arabinose (and by extension its furanose form) is specifically cited as one of the very few L-sugars that is both industrially available and economically viable for large-scale pharmaceutical synthesis [1]. Patents from Mitsui Chemicals explicitly describe a method for industrially producing L-nucleic acid derivatives (a class of antiviral and anticancer agents) 'in a short process by using L-arabinose which is one of very few industrially easily available L-sugars as a raw material' [1]. This pathway proceeds through key L-arabinofuranosyl intermediates, such as 2,2'-anhydro-1-(β-L-arabinofuranosyl)thymine [2]. In contrast, the D-enantiomer (D-arabinose) is not a viable starting material for these L-nucleoside targets due to the absolute requirement for the L-configuration in the final active pharmaceutical ingredient.

Medicinal Chemistry Process Chemistry Chiral Pool Synthesis Antiviral Agents

Ring-Form Distribution in DMSO: Enhanced Furanose Stability in Non-Aqueous Solvents

The ratio of furanose to pyranose ring forms for arabinose is highly solvent-dependent. In dimethyl sulfoxide (DMSO), the furanose-to-pyranose ratio for arabinose is 1:1.7, as determined by a combined methylation/GC-MS technique [1]. This represents a significant enrichment of the furanose form compared to its equilibrium in water (where it is ~1:7). This behavior is notably different from that of glucose, where the furanose form is barely detectable even in DMSO (furanose:pyranose ratio of 1:99) [1], and galactose (1:1.2) [1].

Solvent Effects Carbohydrate Chemistry Analytical Chemistry GC-MS

NMR Spectral Differentiation: Quantitative Distribution of Acyclic and Cyclic Forms in Aldopentoses

High-resolution 13C NMR spectroscopy provides a quantitative fingerprint for the distribution of all cyclic and acyclic forms of aldopentoses in aqueous solution. For the class of aldopentoses, which includes L-arabinose, the relative percentages of forms vary significantly. The α-furanose form ranges from 0.8-7.4%, the β-furanose from 0.6-13.2%, the α-pyranose from 20.2-70.8%, and the β-pyranose from 26.9-62.0% [1]. While this study was conducted on D-pentoses, the tautomeric behavior is governed by the same fundamental stereoelectronic principles. The specific distribution for any given pentose, including L-arabinose, is a direct consequence of its unique stereochemical configuration, providing a definitive analytical signature that distinguishes it from its isomers (e.g., D-xylose, D-ribose, D-lyxose).

NMR Spectroscopy Structural Biology Quantitative Analysis Solution Conformation

Validated Application Scenarios for L-Arabinofuranose (CAS 7261-25-8) Based on Comparative Evidence


Synthesis of β-L-Arabinofuranosyl-Containing Oligosaccharides and Glycoconjugates

This scenario involves the use of L-arabinofuranose as a glycosyl donor for the stereoselective construction of complex oligosaccharides found in plant glycoproteins (e.g., extensin) and mycobacterial cell walls. The evidence from Section 3 confirms that pyranose-based glycosylation methods are not applicable [1], and specialized protocols are required to achieve the high β-stereoselectivity needed for these biologically relevant motifs [2][3]. Procurement of the pure furanose form is mandatory, as the presence of the pyranose form would introduce a competing, undesired nucleophile and compromise the stereochemical integrity of the target glycosidic linkage.

Enzymatic Assays for Arabinofuranosidase Activity and Inhibition Studies

This scenario involves the use of L-arabinofuranose derivatives (e.g., p-nitrophenyl-α-L-arabinofuranoside) as chromogenic substrates to characterize the activity and inhibition kinetics of arabinofuranosidases [1]. The evidence shows that L-arabinose is a potent and specific inhibitor (Ki = 18.5 mM) of a key dual-function arabinofuranosidase [2]. For any study investigating the catalytic mechanism, substrate specificity, or inhibitor screening of these enzymes, the authentic L-arabinofuranosyl configuration of the substrate or inhibitor is a strict requirement; L-arabinopyranose or D-arabinose analogs will not be recognized or processed in the same manner.

Process Development for L-Nucleoside Antiviral and Anticancer Agents

This industrial scenario involves the large-scale synthesis of L-nucleoside pharmaceuticals (e.g., L-thymidine analogs) starting from L-arabinose. As established by patent literature [1][2], L-arabinose is a privileged and industrially available chiral pool starting material for this entire class of drugs. The synthetic route proceeds through key L-arabinofuranosyl intermediates [3]. Procuring L-arabinofuranose or its immediate precursors is a strategic supply chain decision; substituting with the more common D-arabinose or D-xylose would lead to the wrong enantiomeric series of final drug candidates, rendering them inactive or toxic.

Analytical Standard for Carbohydrate Analysis by GC-MS and NMR

This scenario involves the use of authentic L-arabinofuranose as a reference standard for the identification and quantitation of carbohydrate ring forms in complex biological or synthetic mixtures. The evidence demonstrates that the furanose:pyranose ratio is highly dependent on both the sugar identity and the solvent [1], and that NMR provides distinct, quantifiable signals for each anomer [2]. For accurate peak assignment in GC-MS chromatograms following methylation analysis, or for deconvolution of complex 13C NMR spectra, a pure sample of L-arabinofuranose is an indispensable reference material. Generic 'L-arabinose' is unsuitable as it will contain a complex and variable mixture of anomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for l-Arabinofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.